molecular formula C10H14N2O B1266880 n,n'-Dimethyl-n'-phenylacetohydrazide CAS No. 42108-38-3

n,n'-Dimethyl-n'-phenylacetohydrazide

Cat. No.: B1266880
CAS No.: 42108-38-3
M. Wt: 178.23 g/mol
InChI Key: USQXDQIGDMWPML-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N’-phenylacetohydrazide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its phenylacetohydrazide structure, which includes a phenyl group attached to an acetohydrazide moiety with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dimethyl-N’-phenylacetohydrazide typically involves the reaction of phenylhydrazine with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product . The reaction conditions generally include:

  • Temperature: Room temperature to 50°C
  • Solvent: Anhydrous ether or dichloromethane
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of N,N’-dimethyl-N’-phenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N’-phenylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylacetohydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Dimethyl-N’-phenylacetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-dimethyl-N’-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Dimethyl-N’-phenylacetohydrazide is unique due to its specific combination of phenyl, acetohydrazide, and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N,N'-dimethyl-N'-phenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9(13)11(2)12(3)10-7-5-4-6-8-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQXDQIGDMWPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)N(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962281
Record name N,N'-Dimethyl-N'-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42108-38-3
Record name NSC86536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dimethyl-N'-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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